N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine
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Overview
Description
N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine is an organic compound with the molecular formula C20H18FNO and a molecular weight of 307.3614232 g/mol . This compound is characterized by the presence of a fluorobenzyl group and a phenylamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine typically involves the reaction of 3-fluorobenzyl chloride with 2-hydroxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Substitution: Substituted products where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-phenylamine
- N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-phenylamine
- N-{2-[(3-bromobenzyl)oxy]benzyl}-N-phenylamine
Uniqueness
N-{2-[(3-fluorobenzyl)oxy]benzyl}-N-phenylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C20H18FNO |
---|---|
Molecular Weight |
307.4g/mol |
IUPAC Name |
N-[[2-[(3-fluorophenyl)methoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H18FNO/c21-18-9-6-7-16(13-18)15-23-20-12-5-4-8-17(20)14-22-19-10-2-1-3-11-19/h1-13,22H,14-15H2 |
InChI Key |
WXLHGVADSVDFPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2OCC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2OCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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